molecular formula C9H13NO2S B143930 PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI) CAS No. 125556-95-8

PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI)

Cat. No.: B143930
CAS No.: 125556-95-8
M. Wt: 199.27 g/mol
InChI Key: CHSXPJPSOSIKHS-UHFFFAOYSA-N
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Description

PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI) is an organic compound that features a pyridine ring substituted with a sulfinyl group and a 2-methyl-2-propanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and 2-methyl-2-propanol.

    Sulfinylation: The pyridine is first sulfinylated using a sulfinylating agent such as sulfinyl chloride under controlled conditions to introduce the sulfinyl group.

    Oxidation: The resulting sulfinylated pyridine is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the sulfinyl oxide.

    Alkylation: Finally, the 2-methyl-2-propanyl group is introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI) can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.

    Reduction: Reduction reactions can revert the sulfinyl group back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: 2-[(2-Methyl-2-propanyl)sulfonyl]pyridine 1-oxide.

    Reduction: 2-[(2-Methyl-2-propanyl)sulfanyl]pyridine 1-oxide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methyl-2-propanyl)sulfonyl]pyridine 1-oxide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-[(2-Methyl-2-propanyl)sulfanyl]pyridine 1-oxide: Similar structure but with a sulfide group instead of a sulfinyl group.

    2-[(2-Methyl-2-propanyl)sulfinyl]pyridine: Similar structure but without the 1-oxide group.

Uniqueness

PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI) is unique due to the presence of both the sulfinyl and 1-oxide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-tert-butylsulfinyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)13(12)8-6-4-5-7-10(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSXPJPSOSIKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)C1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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